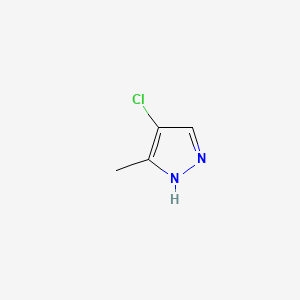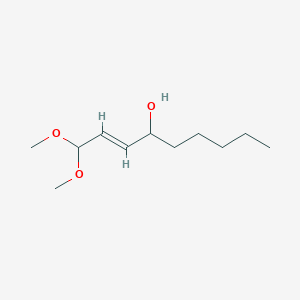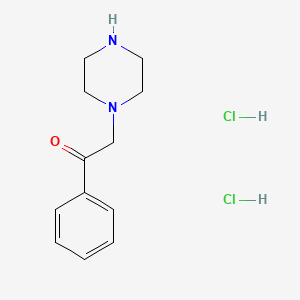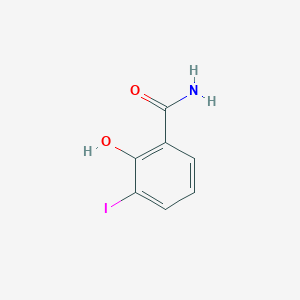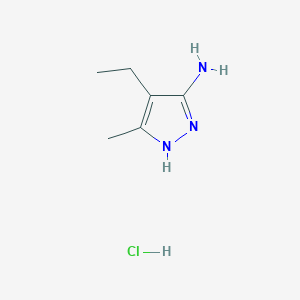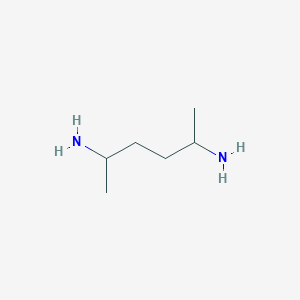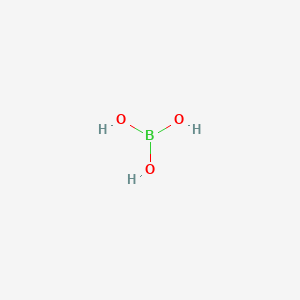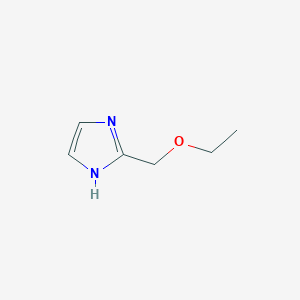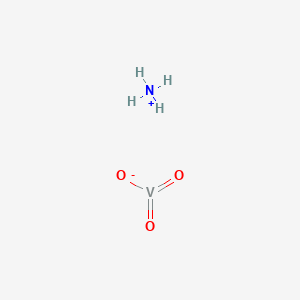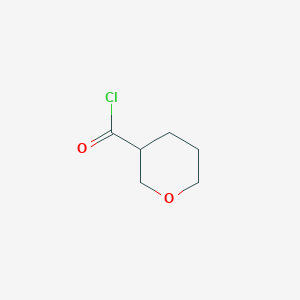
2-Hydroxybutanamide
Overview
Description
2-Hydroxybutanamide, also known by its CAS number 1113-58-2, is a compound with the molecular formula C4H9NO2 . It has a molecular weight of 103.12 g/mol .
Synthesis Analysis
The synthesis of 2-Hydroxybutanamide and its derivatives has been reported in the literature . For instance, one approach involves the use of a biocatalytic one-pot cyclic cascade by coupling an aldol reaction with a subsequent stereoselective transamination . This process uses a Class II pyruvate aldolase from E. coli and either an (S)- or ®-selective, pyridoxal phosphate-dependent, transaminase as catalysts .
Molecular Structure Analysis
The IUPAC name for 2-Hydroxybutanamide is the same as its common name . Its InChI code is 1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7) . The compound’s structure includes a hydroxyl group (-OH) and an amide group (-CONH2) attached to a butane backbone .
Physical And Chemical Properties Analysis
2-Hydroxybutanamide is a solid at room temperature . It has a molecular weight of 103.12 g/mol . Other computed properties include a topological polar surface area of 63.3 Ų, a complexity of 72.1, and a covalently-bonded unit count of 1 .
Scientific Research Applications
Inhibition of Matrix Metalloproteinases (MMPs)
New derivatives of 2-Hydroxybutanamide were synthesized using a novel method of N-substituted succinimide ring opening . These compounds were evaluated for their ability to inhibit matrix metalloproteinases (MMPs) . MMPs are enzymes that break down extracellular matrix proteins and play a crucial role in many biological processes, including tissue remodeling, inflammation, and tumor invasion .
Cytotoxicity Evaluation
The synthesized 2-Hydroxybutanamide derivatives were also evaluated for their cytotoxicity . Cytotoxicity is the quality of being toxic to cells. Compounds that are cytotoxic can be used in cancer treatment to kill cancer cells .
Antitumor Activity
One of the 2-Hydroxybutanamide derivatives, the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, showed both antitumor and antimetastatic effects . In a mouse model of B16 melanoma, this compound inhibited tumor growth by 61.5% and metastasis by 88.6% .
Antimetastatic Activity
As mentioned above, the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide also showed antimetastatic effects . Metastasis is the spread of cancer cells from the place where they first formed to another part of the body. Inhibiting metastasis is a key goal in cancer treatment .
Acute Toxicity Evaluation
The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide was evaluated for its acute toxicity . Acute toxicity refers to the adverse effects of a substance that result either from a single exposure or from multiple exposures in a short period of time .
Development of New MMP Inhibitors
The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has potential as a lead structure for the development of new MMP inhibitors . This could lead to the development of new drugs for treating diseases where MMPs play a role, such as cancer and inflammatory diseases .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Biochemical Pathways
Similar compounds are known to participate in various metabolic pathways, including glycolysis, the citric acid cycle, and amino acid metabolism .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to modulate enzyme activity, alter cellular signaling pathways, and influence gene expression .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
2-hydroxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXHICUVBOTXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxybutanamide | |
CAS RN |
1113-58-2 | |
| Record name | 2-hydroxybutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




